Protoanemonin

Catalog No.
S597335
CAS No.
108-28-1
M.F
C5H4O2
M. Wt
96.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Protoanemonin

CAS Number

108-28-1

Product Name

Protoanemonin

IUPAC Name

5-methylidenefuran-2-one

Molecular Formula

C5H4O2

Molecular Weight

96.08 g/mol

InChI

InChI=1S/C5H4O2/c1-4-2-3-5(6)7-4/h2-3H,1H2

InChI Key

RNYZJZKPGHQTJR-UHFFFAOYSA-N

SMILES

Array

solubility

0.10 M

Synonyms

Isomycin; 4-Hydroxy-2,4-pentadienoic Acid γ-Lactone; Protoanemonin; 2,4-Pentadien-4-olide; 4-Hydroxy-2,4-pentadienoic Acid Lactone; 5-Methylene-2(5H)-furanone; 5-Methylene-2,5-dihydrofuran-2-one; 5-Methylene-2-oxodihydrofuran; Protoanemonene; γ-Methy

Canonical SMILES

C=C1C=CC(=O)O1

The exact mass of the compound Protoanemonin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.10 m. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Furans - Supplementary Records. It belongs to the ontological category of butenolide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Protoanemonin (5-methylene-2(5H)-furanone, CAS 108-28-1) is a highly reactive, naturally occurring α,β-unsaturated γ-lactone primarily known for its potent electrophilic properties as a Michael acceptor and its role as a versatile diene/dienophile in organic synthesis[1]. Characterized by an exocyclic double bond conjugated with a lactone carbonyl, it serves as a critical monomeric precursor in the total synthesis of complex polycyclic heterocycles, quassinoids, and terpenoids[2]. While it exhibits broad-spectrum antimicrobial and antimutagenic activities, its procurement is largely defined by its pronounced chemical instability; at room temperature, it rapidly undergoes spontaneous [2+2] cycloaddition to form the stable dilactone dimer, anemonin [3]. Consequently, its utility in both synthetic chemistry and biological assays relies heavily on strict cold-chain storage (-20°C) and controlled reaction conditions to prevent premature polymerization[4].

Substituting protoanemonin with its stable biological precursor (ranunculin) or its common degradation product (anemonin) fundamentally alters chemical reactivity and assay outcomes [1]. Ranunculin requires enzymatic hydrolysis via β-glucosidase to become active, introducing biological variability and matrix effects into controlled assays[2]. Conversely, anemonin, while shelf-stable and useful for anti-inflammatory studies, lacks the reactive exocyclic methylene group necessary for Diels-Alder cycloadditions or direct Michael addition with nucleophiles like thiols[3]. Furthermore, substituting protoanemonin with more stable synthetic analogs, such as 3-methyl-2(5H)-furanone, significantly reduces electrophilic potency and antimutagenic activity due to steric hindrance at the terminal carbon [4]. Thus, for structural synthesis or precise mechanistic studies requiring an unhindered conjugated system, exact procurement of the protoanemonin monomer is non-negotiable.

Diels-Alder Cycloaddition Suitability in Terpenoid Synthesis

Protoanemonin acts as a highly effective dienophile/diene in complex polycyclization reactions due to its unhindered exocyclic double bond [1]. In the bioinspired synthesis of yaoshanenolides, protoanemonin (5-methylene-2(5H)-furanone) successfully undergoes[4+2] cycloaddition with R-(−)-α-phellandrene at 110°C to yield critical tricyclic spirolactone adducts [1]. In contrast, its stable dimer, anemonin, lacks the necessary monomeric double bond and cannot participate in this cycloaddition [2].

Evidence DimensionSuitability for [4+2] cycloaddition to form tricyclic spirolactones
Target Compound DataProtoanemonin: Readily forms endo/exo spirolactone adducts (key intermediates for yaoshanenolide synthesis)
Comparator Or BaselineAnemonin (Dimer): Unreactive in [4+2] cycloaddition due to absence of the exocyclic methylene
Quantified DifferenceBinary reactivity difference (active monomer vs. inactive dimer)
ConditionsToluene, 110°C for 12 hours with R-(−)-α-phellandrene

Forces synthetic chemists to procure and handle the unstable monomer rather than relying on the shelf-stable dimer for polycyclic scaffold construction.

Antimutagenic Potency vs. Sterically Hindered Furanones

The unsubstituted terminal carbon of protoanemonin's conjugated system is critical for its biological potency[1]. Quantitative soft agar assays evaluating antimutagenic activity against UV-induced mutations in E. coli demonstrate that protoanemonin exhibits the highest activity among 2(5H)-furanone derivatives[1]. When substituted analogs such as 3-methyl-2(5H)-furanone and 4-methyl-2(5H)-furanone are used, the specific activity drops significantly, requiring higher doses (AD50 of 66 µg/mL and 70 µg/mL, respectively) to achieve comparable effects[1].

Evidence DimensionAntimutagenic specific activity (AD50) and structural hindrance
Target Compound DataProtoanemonin: Highest baseline antimutagenic activity due to unhindered terminal carbon
Comparator Or Baseline3-methyl-2(5H)-furanone and 4-methyl-2(5H)-furanone: AD50 of 66 µg/mL and 70 µg/mL (moderate activity)
Quantified DifferenceSignificant reduction in potency upon methyl substitution at the 3- or 4-position
ConditionsQuantitative soft agar method using E. coli UV-induced mutation models

Demonstrates that buyers cannot substitute protoanemonin with more stable, commercially available methylated furanones without sacrificing substantial biological activity.

Aqueous Stability and Dimerization Kinetics

The handling of protoanemonin is severely constrained by its rapid dimerization kinetics [1]. In aqueous solutions at neutral pH, protoanemonin exhibits a short half-life of approximately 1-2 hours, spontaneously undergoing [2+2] cycloaddition to form anemonin[1]. To maintain the monomeric form for biological or analytical assays, it must be stored at -20°C, kept in slightly acidic conditions (pH 4-6), or stabilized with 1-10% hydroquinone as a radical scavenger [2].

Evidence DimensionAqueous half-life and chemical state
Target Compound DataProtoanemonin: Half-life of 1-2 hours in neutral water (rapid dimerization)
Comparator Or BaselineAnemonin: Stable under identical aqueous conditions
Quantified DifferenceOrders of magnitude difference in shelf-life and aqueous stability
ConditionsAqueous solution, neutral pH, room temperature

Critical for procurement logistics, dictating that buyers must utilize cold-chain shipping (-20°C) and immediate stabilization protocols to prevent total loss of the active monomer.

Total Synthesis of Complex Terpenoids and Quassinoids

Protoanemonin is the required dienophile for constructing tricyclic spirolactone scaffolds via Diels-Alder cycloadditions, as demonstrated in the synthesis of yaoshanenolides [1].

Mechanistic Studies of Michael Addition in Biological Systems

Due to its unhindered exocyclic double bond, it serves as a model electrophile for investigating covalent adduct formation with sulfhydryl groups and nucleophilic amino acids [2].

Antimicrobial and Antimutagenic Benchmarking

Used as a highly potent, unsubstituted baseline standard in structure-activity relationship (SAR) studies comparing the efficacy of various α,β-unsaturated γ-lactones [3].

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Exact Mass

96.021129366 Da

Monoisotopic Mass

96.021129366 Da

Heavy Atom Count

7

UNII

66FQZ1A5SO

Mechanism of Action

Ranunculin, a glucoside, serves as a chemotaxonomic marker in Ranunculaceae plants. When these plants are damaged, β-glucosidase triggers the conversion of ranunculin into protoanemonin through hydrolysis. Subsequently, protoanemonin undergoes cyclodimerization to form anemonin. The inherent instability of ranunculin and the rapid dimerization of protoanemonin make them unsuitable for use in biological assays. Anemonin stands out as the optimal molecule for bioassays and demonstrates diverse biological properties, including anti-inflammatory, anti-infective, and anti-oxidant effects. Anemonin's potential medical uses are enhanced by the capacity to inhibit nitric oxide synthesis and successfully counteract lipopolysaccharide-induced inflammation.

Other CAS

108-28-1

Wikipedia

Protoanemonin

Dates

Last modified: 08-15-2023

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